3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-bromobenzohydrazide in a suitable solvent such as methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from methanol .
Chemical Reactions Analysis
3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cell lines.
Medicine: Due to its biological activities, the compound is being investigated as a potential lead compound for the development of new drugs. Its hydrazone moiety is known to interact with various biological targets, making it a promising candidate for drug discovery.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Similarly, it can interact with proteins involved in cell proliferation and apoptosis, resulting in anticancer activity .
Comparison with Similar Compounds
3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:
4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar structure but with the bromine atom at the 4-position instead of the 3-position. It exhibits similar chemical reactivity and biological activities.
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has additional bromine atoms and hydroxyl groups, which can enhance its biological activities and chemical reactivity.
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Similar to the previous compound but with the bromine atom at the 4-position, it also shows enhanced biological activities and chemical reactivity.
These comparisons highlight the uniqueness of 3-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C14H10BrClN2O2 |
---|---|
Molecular Weight |
353.60 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrClN2O2/c15-11-3-1-2-9(6-11)14(20)18-17-8-10-7-12(16)4-5-13(10)19/h1-8,19H,(H,18,20)/b17-8+ |
InChI Key |
SBHZNTIRNQLVGK-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.